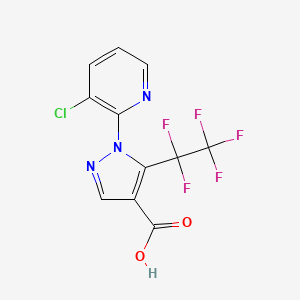

1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H5ClF5N3O2 and its molecular weight is 341.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1311316-34-3) is a pyrazole derivative that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H5ClF5N3O2

- Molecular Weight : 291.61 g/mol

- CAS Number : 1311316-34-3

The compound features a pyrazole core substituted with a chloropyridine and a pentafluoroethyl group, which may contribute to its unique biological properties.

Antiviral Activity

Recent studies have explored the antiviral potential of pyrazole derivatives, including the compound . In particular, derivatives of pyrazole have shown promising results as neuraminidase (NA) inhibitors, which are critical in the treatment of influenza viruses. For example, compounds with similar structural features exhibited significant NA inhibitory activity, with some derivatives showing inhibition percentages exceeding 50% at concentrations of 10 μM .

Cannabinoid Receptor Activity

Another area of investigation involves the interaction of pyrazole derivatives with cannabinoid receptors. The compound has been noted to exhibit partial agonist activity at the CB1 receptor, which is implicated in various physiological processes such as pain modulation and appetite regulation. The structure-activity relationship studies indicate that modifications to the pyrazole core can significantly influence receptor binding affinity and efficacy .

Structure-Activity Relationship (SAR)

The SAR of This compound suggests that both electronic and steric factors play crucial roles in its biological activity. For instance:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances inhibitory activity against NA.

- Alkyl Substituents : Variations in alkyl substituents at the N-1 position of the pyrazole core affect both potency and selectivity for cannabinoid receptors.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to This compound exhibit varying degrees of biological activity. Table 1 summarizes some key findings from recent studies:

| Compound | Target | EC50 (nM) | % Efficacy |

|---|---|---|---|

| 12c | NA | 56.45 | High |

| 10 | hCB1 | 126 | 61 |

| 6i | NA | 52.31 | Moderate |

These results indicate that structural modifications can lead to enhanced biological activities, suggesting avenues for further research and development.

Case Study 1: Antiviral Efficacy

In a study examining various pyrazole derivatives for their antiviral properties, This compound was evaluated alongside other compounds. The results indicated that it exhibited moderate inhibitory activity against influenza virus neuraminidase, supporting its potential as a therapeutic agent in antiviral drug development .

Case Study 2: Cannabinoid Receptor Modulation

A separate investigation focused on the cannabinoid receptor modulation properties of related pyrazole compounds. The findings revealed that certain derivatives acted as partial agonists at CB1 receptors, which could be beneficial for treating conditions like neuropathic pain without the full psychoactive effects associated with stronger agonists .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid exhibit potential anticancer properties. Studies have shown that pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chloropyridine moiety enhances the compound's interaction with biological targets, making it a candidate for further drug development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Agrochemicals

Pesticidal Activity

The unique fluorinated structure of this compound contributes to its effectiveness as a pesticide. Research has demonstrated that similar pyrazole derivatives can act as effective herbicides and fungicides, providing a means to control agricultural pests while minimizing environmental impact .

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. The fluorinated groups impart unique properties that are desirable in coatings and other applications where durability is critical .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Properties | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Research on Anti-inflammatory Effects | Medicinal Chemistry | Showed reduction in pro-inflammatory cytokine levels in cell culture models. |

| Pesticidal Efficacy Study | Agrochemicals | Effective against specific pest species with minimal non-target effects observed. |

| Polymer Composite Development | Material Science | Enhanced thermal stability and chemical resistance in fluorinated polymer systems. |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with esterification of the pyrazole core using ethyl bromoacetate under basic conditions (e.g., K₂CO₃) to protect the carboxylic acid group .

- Step 2 : Introduce the 3-chloropyridin-2-yl moiety via nucleophilic substitution or Suzuki coupling, ensuring stoichiometric control of reagents to minimize side products .

- Step 3 : Hydrolyze the ester intermediate using NaOH or LiOH in THF/H₂O (1:1) at 60°C for 12–24 hours to regenerate the carboxylic acid .

- Yield Optimization : Monitor reaction progression via TLC or LC-MS. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) and final product via preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- LC-MS : Confirm molecular weight ([M+H]+ expected) and purity (>95% by UV absorption at 254 nm) .

- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm, pentafluoroethyl CF₂ signals at δ 110–120 ppm in ¹⁹F NMR) .

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: ~35%, H: ~1.5%, N: ~9% for C₁₂H₆ClF₅N₃O₂) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between analogs with similar substituents?

- Case Study : Compare Keap1 inhibition data for pyrazole-4-carboxylic acid derivatives (e.g., 77j vs. 77k in ).

- Approach :

- Structural Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity differences caused by substituent steric/electronic effects (e.g., pentafluoroethyl vs. phenylcyclopropyl) .

- Bioassay Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and SPR for kinetic profiling .

Q. How can computational methods predict the metabolic stability of this compound?

- Workflow :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., carboxylic acid for glucuronidation) .

- Metabolite Prediction : Use software like Schrödinger’s MetaSite to simulate cytochrome P450-mediated oxidation (e.g., CYP3A4 targeting the pyridinyl ring) .

Q. What crystallographic challenges arise in characterizing this compound, and how can they be mitigated?

- Challenges : Poor crystal formation due to flexible pentafluoroethyl and chloropyridinyl groups.

- Solutions :

- Crystallization Conditions : Use slow evaporation with DMSO/water (7:3) at 4°C or co-crystallize with chaperone molecules (e.g., cyclodextrins) .

- Synchrotron XRD : Employ high-intensity radiation (λ = 0.69 Å) to resolve weak diffraction patterns from fluorine-rich regions .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Experimental Design :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents in reactions introducing the chloropyridinyl group.

- Kinetic Analysis : Use ¹⁹F NMR to track reaction rates. For example, DMF increases electrophilicity of the pyridinyl chloride, accelerating substitution (k = 0.15 min⁻¹ vs. 0.03 min⁻¹ in EtOH) .

Q. Data Contradiction Analysis

Q. Why do similar synthetic protocols yield varying purity levels (e.g., 62% vs. 80% in )?

- Root Causes :

- Intermediate Stability : Ester intermediates (e.g., ethyl 1-(3-aminophenyl)-5-substituted-pyrazole-4-carboxylate) may degrade under prolonged basic hydrolysis .

- Purification Efficacy : Column chromatography vs. preparative HPLC impacts final purity (e.g., 90% vs. >95%) .

Q. Methodological Resources

Eigenschaften

IUPAC Name |

1-(3-chloropyridin-2-yl)-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF5N3O2/c12-6-2-1-3-18-8(6)20-7(5(4-19-20)9(21)22)10(13,14)11(15,16)17/h1-4H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHFMWCGGCPNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(C(F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.